3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step synthetic routes. Industrial production methods often employ catalyst-free procedures at room temperature to achieve high yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Scientific Research Applications
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological receptors.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s ability to form hydrogen bonds and engage in dipole interactions with biological receptors is crucial for its bioactivity .
Comparison with Similar Compounds
Similar compounds include other triazole and thiadiazole derivatives, such as:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine
These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the methylsulfonyl and nitrofuryl groups in 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C13H14N6O5S2 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-4-yl)-6-(5-nitrofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N6O5S2/c1-26(22,23)17-6-4-8(5-7-17)11-14-15-13-18(11)16-12(25-13)9-2-3-10(24-9)19(20)21/h2-3,8H,4-7H2,1H3 |
InChI Key |
HDWMAPCKVXXSNM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.